4-(5-溴-嘧啶-2-基)-丁-2,3-二烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

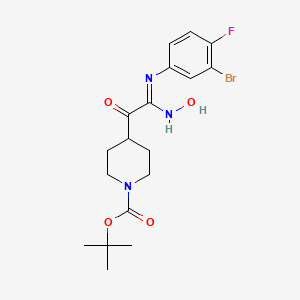

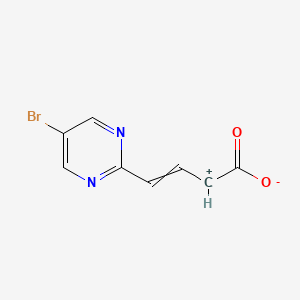

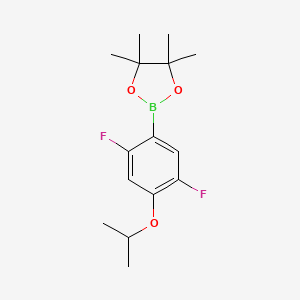

Pyrimidines are a class of organic compounds with a two-nitrogen atom ring, which is a fundamental structure in nature, found in many essential biomolecules like DNA and RNA . A bromopyrimidine is a pyrimidine ring that has a bromine atom attached. The specific compound you’re asking about would have a bromine on the 5th carbon of the pyrimidine ring and a buta-2,3-dienoic acid attached to the 4th carbon .

Synthesis Analysis

The synthesis of bromopyrimidines often involves palladium-catalyzed Suzuki cross-coupling reactions . This process typically starts with a bromopyrimidine and introduces various arylboronic acids to create a series of novel pyridine derivatives .Molecular Structure Analysis

The molecular structure of bromopyrimidines is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The bromine atom is attached to the 5th carbon of the ring .Chemical Reactions Analysis

Bromopyrimidines are often used as intermediates in the synthesis of more complex organic compounds. They can undergo various reactions, including cross-coupling reactions, to form new bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of bromopyrimidines can vary widely depending on their specific structures. For example, 4-(5-Bromopyrimidin-2-yl)morpholine is a solid with a molecular weight of 244.09 g/mol .科学研究应用

合成与表征

- 嘧啶衍生物,包括带有溴取代基的那些,已被合成并表征,以用于包括药学在内的各个领域的潜在用途。例如,一项研究详细介绍了新型嘧啶衍生物的合成及其抗菌活性的评估,强调了嘧啶化合物在药物发现和开发中的重要性 (Ranganatha 等人,2018)。

生物活性

- 研究已集中在嘧啶衍生物的生物活性上。已经合成并评估了 5-溴-2-氯嘧啶-4-胺衍生物等化合物在体外抗菌和抗真菌活性,证明了溴嘧啶化合物在抗菌应用中的潜力 (Ranganatha 等人,2018)。

杂环化学

- 杂环化合物(包括嘧啶)的化学是一项重要的研究领域。嘧啶衍生物已通过各种化学反应合成,促进了具有在制药和材料科学中潜在应用的新型杂环化合物的开发 (Abu-Hashem,2014)。

化学反应和机理

- 涉及嘧啶化合物的化学反应(例如环加成和亲核取代)的研究提供了对反应机理和复杂分子合成的见解。这项研究可以导致新的合成方法的开发和具有多种应用的新型化合物的发现 (Trifonov 等人,1992)。

合成方法的优化

- 嘧啶衍生物合成方法的优化对于提高产率和开发高效的生产工艺至关重要。研究已集中于优化特定嘧啶化合物合成的条件,从而促进了更可持续、更具成本效益的制造方法 (Liu 等人,2020)。

作用机制

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Mode of Action

Pyrimidine derivatives are known to interact with a wide range of receptor targets . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets, thereby modifying their function.

Biochemical Pathways

Pyrimidine derivatives are known to inhibit dna synthesis , suggesting that this compound may also interfere with DNA replication and transcription processes, thereby affecting protein synthesis and cell division.

Pharmacokinetics

Pyrimidine derivatives are known to have diverse chemical structures, which could influence their pharmacokinetic properties . The presence of the bromine atom could potentially affect the compound’s lipophilicity, thereby influencing its absorption and distribution within the body.

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects . Therefore, this compound could potentially have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

4-(5-bromopyrimidin-2-yl)but-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFBQARNYGTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)

![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)